

GNE-375: A Technical Guide to a Selective BRD9 Inhibitor

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Compound of Interest

Compound Name: GNE-375
Cat. No.: B10819912

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Abstract

GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader implicated in various cancers. This technical guide provides an in-depth overview of **GNE-375**, including its mechanism of action, biochemical and cellular activity, and its potential therapeutic applications. Detailed experimental protocols and comprehensive quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. BRD9, a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in oncology.[1] Its dysregulation is associated with the progression of several cancers, including synovial sarcoma and certain types of leukemia. **GNE-375** was developed as a potent and selective chemical probe to interrogate the biological functions of BRD9.[2]

Mechanism of Action

GNE-375 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This binding event prevents BRD9 from interacting with acetylated histones, thereby displacing it from chromatin.[3][4] The dissociation of the BRD9-containing ncBAF complex from chromatin leads to the modulation of target gene expression. One of the key downstream effects of **GNE-375** is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug tolerance in cancer cells.[3][5]

Quantitative Data

The following tables summarize the key quantitative data for **GNE-375**, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of **GNE-375**

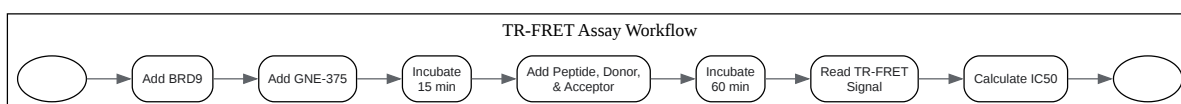
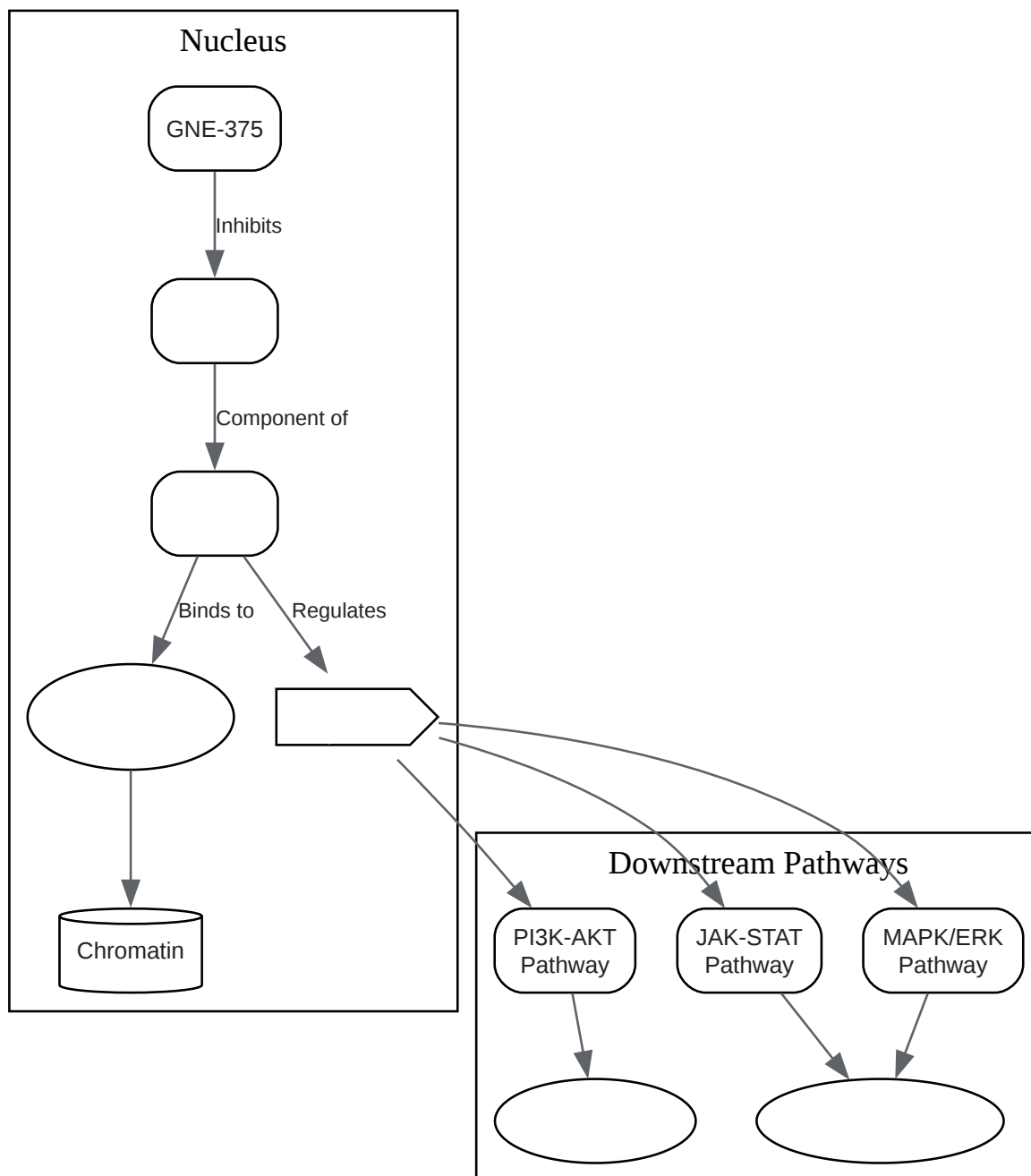
| Parameter | Value | Assay | Reference |
|-----------|-------|---------|-----------|
| IC50 | 5 nM | TR-FRET | [4] |

Table 2: Selectivity Profile of **GNE-375**

| Bromodomain | Selectivity (fold vs. BRD9) | Assay Platform | Reference |
|-------------|-----------------------------|----------------|-----------|
| BRD4 | >100 | BROMOscan | [6] |
| TAF1 | >100 | BROMOscan | [6] |
| CECR2 | >100 | BROMOscan | [6] |
| BRD4 | >480 | BROMOscan | [3] |
| CECR2 | >480 | BROMOscan | [3] |
| TAF1 | >480 | BROMOscan | [3] |

Signaling Pathways

BRD9 has been implicated in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of BRD9 by **GNE-375** can modulate these pathways.



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